molecular formula C18H14ClS.F6P<br>C18H14ClF6PS B15289607 Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) CAS No. 68156-05-8

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-)

Cat. No.: B15289607
CAS No.: 68156-05-8
M. Wt: 442.8 g/mol
InChI Key: YCNYKERCFBINBA-UHFFFAOYSA-N
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Description

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) (CAS 68156-11-6) is an organosulfur compound with the molecular formula C₂₄H₁₈ClF₆PS₂ and a molecular weight of 550.95 g/mol . Its structure consists of a sulfonium cation [(chlorophenyl)diphenylsulfonium] paired with a hexafluorophosphate (PF₆⁻) counterion. The chlorophenyl group is attached via a thioether linkage, distinguishing it from simpler triarylsulfonium salts. This compound is primarily utilized in photoinitiation systems due to its ability to generate reactive species (e.g., radicals or acids) under UV light, enabling applications in photopolymerization, coatings, and advanced materials .

Properties

CAS No.

68156-05-8

Molecular Formula

C18H14ClS.F6P
C18H14ClF6PS

Molecular Weight

442.8 g/mol

IUPAC Name

(2-chlorophenyl)-diphenylsulfanium;hexafluorophosphate

InChI

InChI=1S/C18H14ClS.F6P/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;1-7(2,3,4,5)6/h1-14H;/q+1;-1

InChI Key

YCNYKERCFBINBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3Cl.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) typically involves the alkylation of sulfides. One common method is the reaction of diphenyl sulfide with chlorobenzene in the presence of a strong acid, such as trifluoromethanesulfonic acid, to form the sulfonium cation. This cation is then paired with hexafluorophosphate anion through a metathesis reaction with a hexafluorophosphate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality sulfonium salts .

Chemical Reactions Analysis

Types of Reactions

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sulfonium, (chlorophenyl)diphenyl-, hexafluorophosphate(1-) exerts its effects involves the strong electrophilic nature of the sulfonium cation. This cation can interact with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, the sulfonium cation can interact with nucleophilic amino acid residues in enzymes, affecting their activity and function .

Comparison with Similar Compounds

Key Observations :

  • Triphenylsulfonium PF₆⁻ has the simplest structure, with a lower molecular weight and higher symmetry, which may improve solubility in non-polar solvents .
  • Bis-sulfonium salts (e.g., CAS 96726-69-1) exhibit dual cationic centers, enabling crosslinking or enhanced reactivity in polymer networks .

Photochemical and Thermal Properties

Property (Chlorophenyl)diphenylsulfonium PF₆⁻ Triphenylsulfonium PF₆⁻ Diphenyl[(phenylthio)phenyl]sulfonium PF₆⁻
UV Absorption (nm) ~280–320 (Cl substituent enhances) ~260–300 ~270–310 (S-thioether extends conjugation)
Thermal Stability (°C) >200 (Cl may reduce stability) >250 >220
Solubility Moderate in polar aprotic solvents High in THF, DCM High in acetone, DMSO

Research Findings :

  • The chlorophenyl group increases molar absorptivity in the UV spectrum, improving photoinitiation efficiency in thick or pigmented coatings .
  • Triphenylsulfonium PF₆⁻ demonstrates superior thermal stability due to its symmetrical structure, making it suitable for high-temperature applications .
  • Phenylthio-substituted analogs (e.g., CAS 68156-13-8) exhibit extended conjugation, balancing reactivity and solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (chlorophenyl)diphenylsulfonium hexafluorophosphate(1-), and how can yield be improved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfonium salt formation. Microwave-assisted synthesis, as demonstrated for analogous cobaltocenium derivatives, can enhance reaction efficiency and purity by reducing side reactions . Purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) is critical to isolate the hexafluorophosphate counterion. Yield optimization may involve stoichiometric control of the chlorophenyl precursor and reaction temperature gradients.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Resolves sulfonium cation geometry and hexafluorophosphate anion coordination, as shown in studies of related sulfonium salts (e.g., bond angles: C–S⁺–C ≈ 100–110°, P–F bond lengths ≈ 1.58–1.62 Å) .
  • NMR : 19F^{19}\text{F} NMR detects hexafluorophosphate anion symmetry (δ ≈ -70 ppm, septet), while 1H^{1}\text{H} NMR identifies aromatic proton splitting patterns from the chlorophenyl and diphenyl groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M–PF6_6]+^+ at m/z 353.06 for C18_{18}H15_{15}ClS+^+) .

Q. How does storage condition (-20°C) impact the compound’s stability?

  • Methodological Answer : Hexafluorophosphate salts are hygroscopic and prone to hydrolysis. Storage at -20°C in anhydrous, airtight containers minimizes PF6_6^- decomposition into HF and POx_xFy_y species. Stability assays using TGA/DSC can quantify thermal degradation thresholds, while periodic 31P^{31}\text{P} NMR monitors anion integrity .

Advanced Research Questions

Q. What mechanistic insights explain its role as a photoacid generator (PAG) in photoresist applications?

  • Methodological Answer : Upon UV irradiation, the sulfonium cation undergoes homolytic cleavage, releasing protons (H+^+) that catalyze polymer crosslinking. Time-resolved transient absorption spectroscopy tracks radical intermediates, while quantum yield calculations (Φ ≈ 0.2–0.4) quantify photoactivity. Comparative studies with iodonium salts (e.g., diphenyliodonium hexafluorophosphate) reveal lower activation energy for sulfonium derivatives due to sulfur’s polarizability .

Q. How can conflicting toxicity data (e.g., LD50_{50} >2000 mg/kg vs. environmental persistence) inform safety protocols?

  • Methodological Answer : Acute toxicity assays (OECD 423) indicate low oral toxicity, but environmental hazard assessments (OECD 301B) classify PF6_6^- as non-readily degradable. Researchers must implement waste neutralization (e.g., Ca(OH)2_2 treatment for HF mitigation) and use gloveboxes for handling. Conflicting mutagenicity data (e.g., Ames test negatives vs. in vivo uncertainties) warrant tiered testing under REACH guidelines .

Q. How do substituent effects (e.g., chloro vs. phenylthio groups) influence photochemical efficiency?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl) stabilize the sulfonium cation, delaying photodecomposition. Transient absorption spectroscopy and DFT calculations (e.g., HOMO-LUMO gaps) correlate substituent electronegativity with photoacid generation rates. Comparative studies with [(phenylthio)phenyl]diphenylsulfonium analogs show chloro derivatives exhibit slower kinetics but higher thermal stability .

Q. What strategies resolve discrepancies in reported 13C^{13}\text{C} NMR chemical shifts for the sulfonium core?

  • Methodological Answer : Discrepancies arise from solvent polarity and counterion interactions. Standardization using deuterated DMSO-d6_6 or CD3_3CN reduces shift variability. Paramagnetic relaxation agents (e.g., Cr(acac)3_3) can enhance signal resolution for quaternary carbons. Cross-validation with X-ray structures (e.g., C–S⁺–C bond angles) ensures assignment accuracy .

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